4-Hydroxy-2-pyrrolidone

Chiral Resolution Crystallization Preferential Crystallization

Procure racemic 4-Hydroxy-2-pyrrolidone to exploit its conglomerate-forming property for cost-effective enantiopure separation via preferential crystallization—far more economical than asymmetric synthesis. The 4-hydroxyl group is structurally critical: substitution with 2-pyrrolidinone or 3-hydroxy-2-pyrrolidinone abolishes hydrogen-bonding capacity and stereochemical fidelity, rendering them unsuitable for chiral drug synthesis. The (R)-enantiomer is the essential chiral building block for Oxiracetam (fourth-generation nootropic) and carbapenem antibiotic side-chains. Optically pure (R)-(+) and (S)-(-) enantiomers are also available for enzyme co-crystallization studies (e.g., xylonolactonase) and stereospecific applications. Ensure batch-to-batch consistency with documented solid-state characteristics.

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 25747-41-5
Cat. No. B119327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-pyrrolidone
CAS25747-41-5
Synonyms(+/-)-4-Hydroxypyrrolidone;  4-Hydroxy-2-pyrrolidinone;  DL-2-Oxo-4-hydroxy-_x000B_pyrrolidine;  β-Hydroxy-γ-aminobutyrolactam;  γ-Amino-β-hydroxybutyric Lactam; 
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)O
InChIInChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)
InChIKeyIOGISYQVOGVIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-pyrrolidone (CAS 25747-41-5): Core Physicochemical and Structural Profile for Procurement


4-Hydroxy-2-pyrrolidone (CAS 25747-41-5), also known as 4-hydroxypyrrolidin-2-one, is a heterocyclic organic compound with the molecular formula C₄H₇NO₂ and a molecular weight of 101.10 g/mol . It belongs to the pyrrolidine-2-one class, characterized by a five-membered lactam ring with a hydroxyl substituent at the 4-position [1]. The compound is a solid at 20°C with a melting point range of 119.0–123.0°C . Commercially, it is typically supplied as a racemic mixture, though optically pure (R)-(+)- and (S)-(-)- enantiomers are also available for specialized applications .

Why 4-Hydroxy-2-pyrrolidone Cannot Be Replaced by Unsubstituted or Alternative Pyrrolidinones


Generic substitution of 4-Hydroxy-2-pyrrolidone with structurally similar compounds like 2-pyrrolidinone or 3-hydroxy-2-pyrrolidinone is scientifically unsound due to the critical role of the 4-hydroxyl group in dictating both chemical reactivity and biological recognition. The hydroxyl moiety introduces a site for hydrogen bonding and derivatization that is absent in unsubstituted pyrrolidinones . Critically, the position of this hydroxyl group governs stereochemical outcomes in synthesis; the (R)- and (S)-enantiomers of 4-hydroxy-2-pyrrolidone exhibit distinct behavior in chiral environments and as precursors to enantiomerically pure pharmaceuticals [1]. Replacing it with an achiral analog or a regioisomer would abolish these stereoselective properties, rendering it unsuitable for applications requiring defined chirality, such as the synthesis of oxiracetam or carbapenem antibiotics [2].

Quantitative Differentiation of 4-Hydroxy-2-pyrrolidone: Evidence-Based Guide for Scientific Selection


Stereochemical Conglomerate Formation Enables Cost-Effective Optical Resolution

The racemic mixture of 4-Hydroxy-2-pyrrolidone forms a conglomerate, a property not shared by all chiral pyrrolidinones. This allows for preferential crystallization as a viable and cost-effective method for obtaining enantiopure material. The enthalpy of fusion for the pure (R)-enantiomer was measured at 17.43 kJ/mol, while the racemate exhibits a lower enthalpy of fusion at 16.53 kJ/mol [1]. The entropy of mixing for the enantiomers was experimentally determined to be 5.69 J/mol·K [2]. This thermodynamic behavior confirms the conglomerate nature and is the foundational evidence for scalable chiral separation.

Chiral Resolution Crystallization Preferential Crystallization Thermodynamics

Defined Solid-State Structure as a Racemic Conglomerate Distinguished from Solid Solutions

The solid-state nature of racemic 4-Hydroxy-2-pyrrolidone as a conglomerate, rather than a solid solution or racemic compound, was unequivocally demonstrated by comparing its FTIR and powder X-ray diffraction (PXRD) patterns with those of a pure enantiomer. The spectra and diffractograms of the racemate were found to be superimposable with those of the (R)-enantiomer [1]. This is in contrast to many chiral compounds where the racemate exhibits a unique crystal packing and distinct solid-state analytical signatures.

Solid-State Characterization Polymorphism Crystallography Analytical Chemistry

Stereoselective Integration into a High-Resolution Enzyme Active Site

The (R)-enantiomer of 4-Hydroxy-2-pyrrolidone was successfully co-crystallized with the enzyme xylonolactonase (Cc XylC) from Caulobacter crescentus. The crystal structure was solved at a high resolution of 1.70 Å, revealing a specific binding pose within the enzyme's active site [1]. While non-hydroxylated or differently hydroxylated pyrrolidinones were not part of this specific study, the ability to obtain a high-resolution structure of the enzyme-ligand complex demonstrates a high degree of shape and electronic complementarity, a prerequisite for its use as a probe or inhibitor.

Structural Biology Enzyme Inhibition X-ray Crystallography Biocatalysis

Enantiopure Synthesis for Carbapenem Antibiotics Enabled by Catalytic Asymmetric Hydrogenation

A patented process demonstrates the synthesis of optically active 4-hydroxy-2-pyrrolidone via asymmetric hydrogenation using a ruthenium-optically active phosphine complex. This method achieves the desired enantiopure product in high yield and high optical purity [1]. The process is specifically designed to provide the (R)-enantiomer required as a building block for carbapenem antibiotics, an application for which the racemate or the wrong enantiomer is useless.

Asymmetric Synthesis Catalysis Pharmaceutical Intermediates Process Chemistry

Validated Application Scenarios for 4-Hydroxy-2-pyrrolidone Based on Evidence


Cost-Effective Production of Enantiopure (R)- or (S)-4-Hydroxy-2-pyrrolidone

Leverage the conglomerate-forming property of racemic 4-Hydroxy-2-pyrrolidone to obtain enantiopure material via preferential crystallization. This is a significantly more economical route than asymmetric synthesis or preparative chiral chromatography, making it ideal for generating multi-gram to kilogram quantities of chiral building blocks for research and process development [1]. The well-documented solid-state characteristics ensure batch-to-batch consistency during scale-up [2].

Synthesis of Oxiracetam and Related Nootropic Drug Candidates

Employ the (R)-enantiomer as a key chiral intermediate in the preparation of Oxiracetam, a fourth-generation nootropic drug . The defined stereochemistry at the 4-position is essential for the bioactivity of the final drug substance. Using the correct enantiomer ensures the desired pharmacological profile and avoids the potential confounding effects of the inactive or differently active (S)-enantiomer [3].

Preparation of Carbapenem Antibiotic Side-Chains

Utilize optically active 4-Hydroxy-2-pyrrolidone, synthesized via catalytic asymmetric hydrogenation, as a starting material for constructing the chiral side-chains of carbapenem antibiotics [4]. The availability of a robust, patented process for producing the single enantiomer in high yield and purity provides a reliable supply chain for this critical pharmaceutical intermediate [5].

Structural Biology Probe for Hydrolase Enzyme Studies

Use (R)-4-Hydroxy-2-pyrrolidone as a small-molecule ligand for co-crystallization studies with xylonolactonase and other enzymes of the 6-bladed β-propeller hydrolase family [6]. The high-resolution (1.70 Å) structural data obtained confirms its ability to bind specifically within the active site, making it a valuable tool for inhibitor design, studying substrate specificity, and understanding enzyme mechanisms [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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